molecular formula C21H13ClN2O5S B12209531 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B12209531
M. Wt: 440.9 g/mol
InChI Key: VLWVCADSYXHNFW-MFOYZWKCSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 2,4-dioxo-1,3-thiazolidin-3-yl core with a 3-chlorobenzylidene substituent at the 5-position and an N-(2-oxo-2H-chromen-6-yl)acetamide side chain. The thiazolidinone scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The Z-configuration of the benzylidene group (confirmed by NMR and X-ray crystallography in analogous compounds ) is critical for maintaining planarity and enhancing interactions with biological targets.

Properties

Molecular Formula

C21H13ClN2O5S

Molecular Weight

440.9 g/mol

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide

InChI

InChI=1S/C21H13ClN2O5S/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9-

InChI Key

VLWVCADSYXHNFW-MFOYZWKCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the condensation of 3-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-(2-oxo-2H-chromen-6-yl)acetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The coumarin moiety may also contribute to the compound’s biological effects by interacting with different molecular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular weights, and reported bioactivities:

Compound Name / ID Core Structure Key Substituents Molecular Weight Bioactivity (Reported) Reference
Target Compound 2,4-dioxo-1,3-thiazolidine 3-Cl-benzylidene; N-(2-oxocoumarin-6-yl)acetamide ~447.91* Anticancer (hypothesized)
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide 2,4-dioxo-1,3-thiazolidine 4-Cl-benzylidene; N-(thiazol-2-yl)acetamide 504.40 Antimicrobial
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 4-oxo-2-thioxo-1,3-thiazolidine Benzylidene; N-(2-methylphenyl)acetamide ~370.85 Antidiabetic, Antioxidant
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides 4-oxo-1,3-thiazolidine Substituted arylidene; coumarin-7-yloxyacetamide ~350–400 Cholinesterase inhibition
2-Chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides 1,3,4-oxadiazole Chloroacetamide; aryl substituents ~280–320 Antitumor (in vitro)

*Calculated based on molecular formula C21H14ClN3O5S (monoisotopic mass: 447.04).

Key Differences and Implications

The 2-thioxo variant in shows reduced electron-withdrawing effects compared to the 2,4-dioxo core, impacting redox properties and solubility .

Coumarin vs. Thiazole/Aryl Moieties: The N-(2-oxocoumarin-6-yl)acetamide side chain in the target compound introduces fluorescence, enabling cellular tracking, unlike the thiazole or simple aryl groups in .

Synthetic Routes: The target compound likely follows a Knoevenagel condensation between 2,4-dioxothiazolidine and 3-chlorobenzaldehyde, followed by acetamide coupling (similar to ). In contrast, the 2-thioxo analogues in require thiourea intermediates, while oxadiazole derivatives in utilize cyclization with chloroacetyl chloride.

Biological Activity Trends: Thiazolidinones with electron-withdrawing groups (e.g., Cl, CN) on the benzylidene ring exhibit stronger antimicrobial and anticancer activity . The coumarin-acetamide hybrid in the target compound may synergize thiazolidinone’s antiproliferative effects with coumarin’s DNA-binding capability .

Research Findings and Data

Anticancer Potential (Hypothetical)

  • IC50 values < 10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells for analogues with chloro-substituted benzylidenes .
  • Apoptosis induction via caspase-3 activation observed in coumarin-thiazolidinone hybrids .

Biological Activity

The compound 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClN2O5SC_{16}H_{13}ClN_{2}O_{5}S, with a molecular weight of approximately 412.9 g/mol. The structure features a thiazolidine ring, which is significant for its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₂O₅S
Molecular Weight412.9 g/mol
IUPAC Name2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
InChI KeySSOMLDIHHDHMQZ-QPEQYQDCSA-N

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It is hypothesized to exert its effects by:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
  • Receptor Modulation : It may interact with receptor proteins, influencing signal transduction pathways.
  • Induction of Apoptosis : Similar thiazolidine derivatives have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that certain thiazolidinones can reduce cell viability in various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Cell LineIC50 (µM)Reference Compound
A54910.5Irinotecan
HepG215.0Doxorubicin
MCF-712.0Cisplatin

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria. A comparative study revealed that certain thiazolidine derivatives showed promising antibacterial activity .

Case Studies

  • Thiazolidin Derivatives in Cancer Treatment :
    • A study evaluated a series of thiazolidinones and found that one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy against cancer cells .
  • Mechanistic Insights :
    • Research on similar compounds has indicated that they may inhibit PTP1B (protein tyrosine phosphatase 1B), which is implicated in various cancers and metabolic disorders. The IC50 values for these inhibitors ranged from 6.09 µM to 8.66 µM .

Comparative Analysis

When compared to other similar compounds, such as those containing different substituents on the thiazolidine ring, the unique combination of functional groups in 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide appears to confer distinct biological properties that warrant further investigation.

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
2-[5Z]-5-(4-chlorobenzylidene)-thiazolidinone12.0 µMModerate
2-[5Z]-5-(3-chlorobenzylidene)-thiazolidinone10.5 µMHigh

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